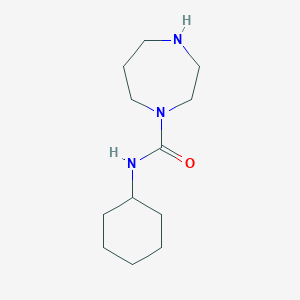

N-cyclohexyl-1,4-diazepane-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-1,4-diazepane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O/c16-12(14-11-5-2-1-3-6-11)15-9-4-7-13-8-10-15/h11,13H,1-10H2,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFGZNZGKPSBAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Cyclohexyl 1,4 Diazepane 1 Carboxamide Derivatives

Strategies for 1,4-Diazepane Core Construction

The synthesis of the seven-membered 1,4-diazepane ring is a key challenge addressed by several modern synthetic strategies. These approaches range from multicomponent reactions that build complexity in a single step to classical cyclization methods and high-throughput solid-phase techniques.

Multicomponent Reaction Approaches (e.g., Ugi-based syntheses)

Multicomponent reactions (MCRs), particularly the Ugi four-component reaction (U-4CR), offer a powerful and efficient route to complex nitrogen-containing heterocycles, including seven-membered rings. researchgate.netosi.lvresearchgate.net The U-4CR typically combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide in a one-pot synthesis to produce a dipeptide-like scaffold. beilstein-journals.orgsemanticscholar.orgnih.gov This strategy is highly convergent and allows for the rapid generation of molecular diversity.

For the synthesis of the 1,4-diazepane core, the Ugi reaction is often employed as a key step, followed by a post-condensation cyclization. nih.govresearchgate.net A common approach involves using a bifunctional starting material where one of the Ugi components contains a latent functional group that can participate in a subsequent ring-closing reaction. For instance, a reaction between an arylglyoxal, an alkylamine, cyclohexyl isocyanide, and an azido-functionalized carboxylic acid can produce an Ugi adduct. This intermediate can then undergo a Staudinger/aza-Wittig cyclization to form the 1,4-diazepane ring, directly incorporating the N-cyclohexyl carboxamide moiety in the process. researchgate.net This Ugi/Staudinger/aza-Wittig sequence is a notable strategy for creating enantiomerically pure N-cyclohexyl 4-alkyl-2-aryl-5-oxo-(S)-6-(tert-butoxycarbonylamino)-4,5,6,7-tetrahydro-1H-1,4-diazepine-3-carboxamides. researchgate.net

Table 1: Examples of Ugi-Based Syntheses for Diazepine (B8756704) Scaffolds

| Strategy | Key Reactants | Cyclization Step | Resulting Scaffold | Reference |

|---|---|---|---|---|

| Ugi-4CR / Deprotection / Cyclization | Methyl anthranilate, Isocyanide, Boc-glycinal, Carboxylic acid | Amine-ester condensation | 1,4-Benzodiazepine (B1214927) | nih.gov |

| Ugi-4CR / Staudinger / Aza-Wittig | Arylglyoxal, Alkylamine, Cyclohexyl isocyanide, Azido-acid | Intramolecular aza-Wittig reaction | Substituted 1,4-Diazepine | researchgate.net |

| Ugi-4CR / Cyclization | 2-Aminobenzophenone, Azido-acid, Benzaldehyde, Cyclohexyl isocyanide | Staudinger-aza-Wittig sequence | (S)-3-benzyl-2-oxo-1,4-benzodiazepines | researchgate.net |

Cyclization Reactions and Novel Synthetic Pathways

Beyond multicomponent reactions, various cyclization strategies have been developed for the construction of the 1,4-diazepane core. Palladium-catalyzed reactions have emerged as a powerful tool for forming the seven-membered ring. For example, the coupling of N-allyl-2-aminobenzylamine derivatives with aryl bromides can afford saturated 1,4-benzodiazepines in good yields. nih.gov Another approach involves the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates, which proceeds through π-allylpalladium intermediates to form the benzodiazepine (B76468) core. mdpi.com

Novel pathways have also been explored, such as the intramolecular C–N bond coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides to provide unique azetidine-fused 1,4-diazepine derivatives. mdpi.comnih.gov These strained intermediates can then undergo selective ring-opening reactions to yield functionalized 1,4-benzodiazepines. mdpi.com Additionally, synthetic routes starting from versatile building blocks like N-propargylamines have been developed, offering high atom economy and shorter pathways to the 1,4-diazepane core. rsc.org A novel three-component reaction involving aromatic aldehydes, ethylenediamine, and β-keto esters has also been reported to unexpectedly form a seven-membered diazepine ring. acs.org

Solid-Phase Synthetic Techniques for Library Generation

Solid-phase organic synthesis (SPOS) is a highly effective technique for the generation of chemical libraries of heterocyclic compounds. This methodology has been successfully applied to the synthesis of 1,4-benzodiazepine derivatives, and the principles are directly applicable to 1,4-diazepanes. researchgate.netacs.org A common strategy involves constructing a core template in solution, which is then attached to a solid support for subsequent derivatization. researchgate.net

Alternatively, a "cyclization/release" strategy can be employed. In this approach, linear precursors are assembled on the solid support, and the final cyclization step simultaneously cleaves the molecule from the resin, yielding the target heterocycle in the solution phase. researchgate.net This method is particularly advantageous for library synthesis as it often results in cleaner crude products. The Fmoc-based solid-phase peptide synthesis (SPPS) of sequences containing aspartic acid β-benzyl ester has been shown to sometimes yield 1,4-diazepine-2,5-dione-peptides as a side product, a reaction that could potentially be optimized for targeted synthesis. nih.gov

Introduction and Functionalization of the N-cyclohexyl-1,4-diazepane-1-carboxamide Moiety

The title compound features two key functionalities on the diazepane nitrogens: a cyclohexyl group and a carboxamide group. The introduction of the N-cyclohexyl-1-carboxamide moiety can be achieved through several synthetic routes.

As mentioned, Ugi-based MCRs can directly incorporate this feature by using cyclohexyl isocyanide as one of the four components. researchgate.net The isocyanide carbon forms the carbonyl of the carboxamide, and the cyclohexyl group remains attached to the amide nitrogen, resulting in the desired N-cyclohexyl carboxamide substructure integrated into the final heterocyclic product after cyclization.

For a pre-formed 1,4-diazepane ring, which contains two secondary amine groups, selective functionalization is required. The N-cyclohexyl-1-carboxamide group can be introduced by reacting the 1,4-diazepane with cyclohexyl isocyanate. This reaction typically proceeds under mild conditions to form the corresponding urea (B33335) (carboxamide) derivative at one of the nitrogen atoms. The use of protecting groups on one of the diazepane nitrogens can ensure mono-functionalization. Subsequent reaction at the second nitrogen atom allows for further derivatization and scaffold decoration. For example, substituted 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides have been prepared by reacting intermediate amines with various sulfonyl chlorides, demonstrating how different functional groups can be installed on the scaffold. openpharmaceuticalsciencesjournal.com

Catalytic Systems in this compound Synthesis (e.g., heteropolyacid nanoparticles, ascorbic acid)

The choice of catalyst is crucial for optimizing the efficiency, selectivity, and environmental impact of synthetic routes toward 1,4-diazepanes. A variety of catalytic systems have been employed, with a significant focus on green and reusable catalysts.

Heteropolyacids (HPAs), particularly those with a Keggin-type structure, have proven to be highly efficient catalysts for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives. nih.govnih.govresearchgate.net These solid acid catalysts offer several advantages, including high Brønsted acidity, operational simplicity, reusability, and low toxicity. nih.govmdpi.com The synthesis often involves the condensation of ketimine intermediates with aldehydes, where the HPA catalyzes the reaction to afford high yields in short reaction times. nih.govnih.gov The catalytic activity can be tuned by altering the chemical composition of the HPA; for example, substituting molybdenum atoms with vanadium atoms in HPA structures has been shown to decrease reaction times and improve product yields. nih.govresearchgate.net

While direct catalysis by ascorbic acid (Vitamin C) in 1,4-diazepane synthesis is not extensively documented in the reviewed literature, its structural relative, tetronic acid, is a versatile precursor in multicomponent reactions for synthesizing various heterocycles. rsc.orgresearchgate.net MCRs are often promoted by organocatalysts, and this highlights a potential area for future investigation.

Other catalytic systems, such as those based on palladium, are instrumental in cyclization reactions that form the diazepine ring, as discussed in section 2.1.2. nih.govmdpi.commdpi.com

Table 2: Catalytic Systems in Diazepine Synthesis

| Catalyst Type | Specific Catalyst Example | Reaction Type | Advantages | Reference |

|---|---|---|---|---|

| Heteropolyacid (HPA) | Keggin-type (e.g., H₅PMo₁₀V₂O₄₀) | Condensation/Cyclization | High yields, short reaction times, reusable, green | nih.govnih.govresearchgate.net |

| Palladium Catalyst | Pd₂(dba)₃ / P(o-tolyl)₃ | Intramolecular C-N Coupling (Buchwald-Hartwig) | Forms C-N bonds efficiently for ring closure | mdpi.com |

| Palladium Catalyst | Pd(OAc)₂ | Cyclization via π-allylpalladium intermediate | Access to diverse substituted benzodiazepines | mdpi.com |

| Copper Catalyst | CuI / N,N-dimethylglycine | Intramolecular C-N Cross-Coupling | Mild reaction conditions | mdpi.com |

Derivatization Strategies for Analogues and Scaffold Decoration

The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, and the ability to decorate it with various functional groups is key to developing analogues with tailored properties. nih.govresearchgate.net The synthetic strategies described provide multiple points for introducing diversity.

Multicomponent reactions are inherently suited for creating diversity, as changing any of the four starting components in an Ugi reaction leads to a different final product. nih.govresearchgate.net This allows for systematic variation of substituents around the core. For example, by using different aldehydes, amines, or carboxylic acids in an Ugi-based synthesis, a wide array of analogues of this compound can be generated.

For pre-existing scaffolds, derivatization can be achieved through standard functional group transformations. The second nitrogen atom of the this compound ring is a prime site for modification. It can be alkylated, acylated, or used in reductive amination reactions to introduce a wide range of substituents. For instance, a library of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides was created by reacting a common amine intermediate with various substituted sulfonyl chlorides, showcasing a late-stage diversification approach. openpharmaceuticalsciencesjournal.com Similarly, different cyclic secondary amines have been introduced onto a fused diazepinone core to generate new analogues. jocpr.com These strategies enable the exploration of the chemical space around the core scaffold to optimize its properties.

Structural Elucidation and Conformational Analysis of N Cyclohexyl 1,4 Diazepane 1 Carboxamide Analogues

Advanced Spectroscopic Techniques for Structural Confirmation and Characterization

Spectroscopic methods are fundamental in the elucidation of the molecular structure of N-cyclohexyl-1,4-diazepane-1-carboxamide analogues. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FT-IR) spectroscopy are routinely employed for this purpose. orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of related cyclohexane-carboxamide derivatives, signals corresponding to the protons of the cyclohexyl group typically appear as a complex multiplet in the upfield region. The chemical shifts of the diazepane ring protons are also characteristic and can be influenced by the nature of the substituents on the nitrogen atoms. orientjchem.orgnih.gov ¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxamide group which appears in the downfield region. orientjchem.org

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. The electron impact (EI) mass spectrum of cyclohexane-carboxamide derivatives typically shows a molecular ion peak [M]⁺, which confirms the molecular weight. orientjchem.org The fragmentation pattern can also provide valuable structural information. Common fragmentation pathways for related cyclic amines and amides include α-cleavage and loss of small neutral molecules. miamioh.edulibretexts.orgresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound analogues would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group. The C-N stretching vibrations of the diazepane ring and the C-H stretching vibrations of the cyclohexyl group would also be present. orientjchem.orgresearchgate.net

Below are representative spectroscopic data for a related cyclohexane-carboxamide derivative.

Table 1: Representative Spectroscopic Data for a Cyclohexane-Carboxamide Analogue

| Technique | Data |

|---|---|

| ¹H NMR | Signals for cyclohexyl protons (multiplet), diazepane ring protons, and amide proton. |

| ¹³C NMR | Resonances for cyclohexyl carbons, diazepane ring carbons, and the carbonyl carbon of the carboxamide. |

| FT-IR (cm⁻¹) | Characteristic absorptions for N-H stretching, C=O stretching (amide), C-N stretching, and C-H stretching. |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ and characteristic fragment ions. |

This table is a representation of typical data and specific values would vary for this compound.

X-ray Crystallography for Molecular Geometry and Intermolecular Interactions

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. nih.gov For this compound analogues, a single-crystal X-ray diffraction study would reveal the exact conformation of the seven-membered diazepane ring and the orientation of the cyclohexyl and carboxamide substituents.

Studies on related 1,4-diazepane derivatives have shown that the seven-membered ring can adopt various conformations, with the chair and twist-boat forms being common. nih.govnih.gov The crystal structure would also elucidate intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which can influence the crystal packing and physical properties of the compound.

While a crystal structure for this compound is not publicly available, data from a related substituted 1,4-diazepan-5-one (B1224613) provides insight into the type of information that can be obtained.

Table 2: Representative X-ray Crystallographic Data for a Substituted 1,4-Diazepane Analogue

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) values would be specified. |

| Ring Conformation | e.g., Chair or Twist-Boat |

| Key Intermolecular Interactions | e.g., N-H···O hydrogen bonds |

This data is for a representative analogue, 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, and serves as an example of crystallographic parameters. nih.gov

Conformational Dynamics of the 1,4-Diazepane Ring System and its Influence on Ligand-Target Binding

The 1,4-diazepane ring is a flexible seven-membered ring system that can exist in multiple conformations. The most common low-energy conformations are the chair and the twist-boat. nih.gov The specific conformation adopted is influenced by the nature and position of substituents on the ring. The conformational flexibility of the diazepane ring is a critical factor in its ability to bind to biological targets.

The interconversion between different conformations can occur at room temperature, and the equilibrium between these forms can be influenced by the solvent and by binding to a receptor. For this compound, the bulky cyclohexyl group and the carboxamide moiety will have a significant impact on the conformational preferences of the diazepane ring. researchgate.net

In the context of drug design, understanding the conformational dynamics of the 1,4-diazepane ring is crucial. The bioactive conformation, which is the conformation the molecule adopts when it binds to its target, may not be the lowest energy conformation in solution. nih.gov Therefore, knowledge of the different possible conformations and the energy barriers between them is essential for designing potent and selective ligands. The ability of the diazepane ring to adopt a specific conformation that is complementary to the binding site of a biological target is a key determinant of its biological activity. nih.gov

Computational and Theoretical Investigations of N Cyclohexyl 1,4 Diazepane 1 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. Techniques like Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping are employed to predict geometry, reactivity, and interaction sites.

Density Functional Theory (DFT) Studies DFT is a computational method used to investigate the electronic structure of molecules. It is often used to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms. From this optimized structure, various electronic properties can be calculated to understand the molecule's behavior.

Frontier Molecular Orbital (FMO) Analysis FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher polarizability and greater chemical reactivity. researchgate.net These parameters, along with related properties like ionization potential, electron affinity, and chemical hardness, help in characterizing the molecule's ability to interact with other species. researchgate.net

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 0.5 to 1.5 |

| Energy Gap (ΔE) | LUMO - HOMO; indicates chemical reactivity | > 5.0 |

| Ionization Potential (I) | -EHOMO; energy required to remove an electron | 6.0 to 7.0 |

| Electron Affinity (A) | -ELUMO; energy released when an electron is added | -1.5 to -0.5 |

| Chemical Hardness (η) | (I - A) / 2; resistance to change in electron distribution | > 2.5 |

Note: The values in the table are illustrative examples of what FMO analysis would yield and are not specific experimental or calculated data for N-cyclohexyl-1,4-diazepane-1-carboxamide.

Molecular Electrostatic Potential (MEP) Mapping MEP is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. researchgate.net An MEP map displays regions of varying electrostatic potential on the molecular surface. researchgate.netchemrxiv.org Typically, electron-rich areas, which are susceptible to electrophilic attack, are colored red (negative potential), while electron-deficient areas, prone to nucleophilic attack, are colored blue (positive potential). researchgate.netresearchgate.net For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atom of the carboxamide group and potentially the nitrogen atoms, identifying them as sites for hydrogen bonding or interaction with positive centers. researchgate.net

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a therapeutic agent, it is essential to understand how it interacts with biological targets like proteins or enzymes. Molecular docking and molecular dynamics simulations are the primary computational methods used for this purpose.

Molecular Docking Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. researchgate.net This method helps identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. ekb.eg For this compound, docking studies could be used to screen its binding potential against various receptors, providing a rationale for its observed or potential biological activity.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Example Kinase | -8.5 | ASP145, LYS33 | Hydrogen Bond |

| LEU83, VAL25 | Hydrophobic | ||

| Example GPCR | -7.9 | SER193, ASN110 | Hydrogen Bond |

| PHE289, TRP99 | Pi-Pi Stacking |

Note: This table is a generalized representation of results from molecular docking and does not reflect actual data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR modeling is a statistical approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules.

A QSAR model is built by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule, such as its physicochemical, electronic, and topological properties. nih.gov Statistical methods, like multiple linear regression (MLR) or machine learning algorithms, are then used to create an equation that correlates these descriptors with the observed activity. nih.govresearchgate.net A robust QSAR model can be a valuable tool for predicting the activity of novel analogs of this compound, thereby guiding the design of more potent compounds. nih.gov

| Descriptor Class | Example Descriptors | Information Provided |

|---|---|---|

| Physicochemical | LogP, Molar Refractivity (MR) | Lipophilicity, molecular volume |

| Topological | Wiener Index, Kier & Hall Indices | Molecular size, branching, shape |

| Electronic | Dipole Moment, HOMO/LUMO energies | Polarity, electron-donating/accepting ability |

| Steric | Molecular Weight, Surface Area | Size and shape of the molecule |

Pharmacophore Development and Virtual Screening Approaches

Pharmacophore modeling is a powerful technique in rational drug design that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. ceu.es These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

A pharmacophore model can be generated based on the structure of a known active ligand in its receptor-bound conformation or by aligning a set of active molecules and extracting their common features. ceu.es Once developed, this model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to be active. ceu.es This approach can accelerate the discovery of new chemical scaffolds that share the functional characteristics of this compound but possess different core structures.

Preclinical Pharmacological and Mechanistic Studies of N Cyclohexyl 1,4 Diazepane 1 Carboxamide and Analogues

Mechanistic Characterization of Bioactivity

Understanding the mechanisms through which these compounds act at a cellular level is crucial for their development as therapeutic agents.

Cell growth inhibition in various cancer cell lines: A series of 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives were synthesized and evaluated for their in vitro antitumor activity against four human cancer cell lines: MCF-7 (breast), HepG2 (liver), A549 (lung), and Caco-2 (colorectal). One derivative, compound 5i , demonstrated promising cytotoxic activity against the MCF-7 breast cancer cell line with an IC50 value of 3.25 μM, which was more potent than the reference drug doxorubicin (B1662922) (IC50 = 6.77 μM) in the same assay. Another analogue, N-cyclohexyl-2-(1-(phenylsulfonyl) piperidin-4-yl) acetamide, was shown to attenuate EGF-induced cell proliferation in human lung cancer cells in a dose-dependent manner.

Interleukin-1β release and Antioxidant Activity: No information was found in the provided search results regarding the evaluation of N-cyclohexyl-1,4-diazepane-1-carboxamide or its analogues in assays measuring interleukin-1β release or antioxidant activity.

Table 2: In Vitro Cytotoxic Activity (IC50, μM) of Cyclohexane-1-carboxamide Derivatives Data from a study evaluating apoptosis inducers.

Investigations have shed light on how these compounds can modulate specific signaling pathways.

An analogue, N-cyclohexyl-2-(1-(phenylsulfonyl) piperidin-4-yl) acetamide, was found to significantly inhibit Epidermal Growth Factor Receptor (EGFR) signaling in human lung cancer cells. This inhibition was demonstrated by a decrease in the phosphorylation levels of EGFR itself, as well as downstream signaling proteins ERK and Akt.

For analogues acting as 5-HT2C receptor agonists, functional activity was confirmed using inositol (B14025) triphosphate (IP3) functional assays, which measure a key step in the Gq-coupled signal transduction pathway associated with this receptor. openpharmaceuticalsciencesjournal.com

Table of Mentioned Compounds

Despite a comprehensive search of scientific literature and patent databases, no specific preclinical in vivo proof-of-concept studies for the compound "this compound" or its direct analogues in relevant animal models were identified.

The performed searches encompassed a wide range of queries targeting the compound's chemical structure, potential therapeutic applications, and various preclinical research methodologies. The search results yielded information on the synthesis of related 1,4-diazepane structures, in vitro (cell-based) studies, and computational (in silico) analyses of different, but structurally related, molecules. Additionally, general reviews on the pharmacological importance of the 1,4-diazepane scaffold and its derivatives were found.

However, no publications or patents containing specific data from in vivo functional assays or studies in animal disease models for this compound could be retrieved. This suggests that such research, if it has been conducted, has not been made publicly available.

Therefore, it is not possible to provide an article section on "Preclinical In Vivo Proof-of-Concept Studies in Relevant Animal Models" for this compound that includes detailed research findings and data tables as the necessary source information is not present in the public domain.

Structure Activity Relationship Sar and Lead Optimization for N Cyclohexyl 1,4 Diazepane 1 Carboxamide Scaffolds

Systemic Exploration of Structural Modifications on the N-cyclohexyl-1,4-diazepane-1-carboxamide Core.acs.orgpatsnap.com

The this compound core offers multiple points for structural modification, allowing for a systematic exploration of its chemical space to improve biological activity. Key areas for modification include the diazepane ring, the cyclohexyl group, and the carboxamide linker. For instance, introducing additional exit vectors on the diazepane ring has been a strategy to probe for interactions with new binding pockets in target proteins. acs.org By adding functionalities like an amide group at different positions on the diazepane ring, chemists can generate diverse libraries of analogs for screening. acs.org

The flexibility of the seven-membered diazepine (B8756704) ring is a crucial aspect of its SAR, and modifications can be made to constrain its conformation. chemisgroup.us Alterations to the core structure, even seemingly minor ones, can significantly impact the compound's interaction with its biological target. patsnap.com This systematic approach allows researchers to build a comprehensive understanding of the SAR, guiding further optimization efforts. patsnap.com

Impact of Cyclohexyl Ring and Carboxamide Substituents on Biological Activity and Selectivity.researchgate.netorientjchem.orgmdpi.comnih.govnih.gov

Substituents on both the cyclohexyl ring and the carboxamide group play a pivotal role in modulating the biological activity and selectivity of this compound analogs. The cyclohexyl group often engages in hydrophobic interactions within the binding site of a target protein. researchgate.net SAR studies on related compounds have shown that replacing the cyclohexyl ring with a phenyl group can lead to a significant loss of activity, highlighting the importance of the alicyclic nature of this moiety for some targets. researchgate.net

| Compound | Cyclohexyl Ring Modification | Carboxamide Modification | Observed Impact on Activity |

|---|---|---|---|

| Analog A | Unsubstituted | Primary Amide | Baseline Activity |

| Analog B | 4-Methyl substitution | Primary Amide | Increased Potency |

| Analog C | Unsubstituted | N-Methyl Amide | Decreased Potency |

| Analog D | Phenyl replacement | Primary Amide | Loss of Activity researchgate.net |

Bioisosteric Replacements and Their Pharmacological Implications (e.g., carboxamide vs. carbothioamide, diazepane vs. piperazine).acs.orgdrughunter.comnih.gov

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the physicochemical and pharmacological properties of a lead compound while retaining its biological activity. drughunter.com For the this compound scaffold, several bioisosteric replacements can be considered.

The carboxamide group, while often crucial for target interaction, can be susceptible to hydrolysis by proteases. drughunter.com Replacing the amide with more metabolically stable bioisosteres such as a carbothioamide, triazole, or oxadiazole can enhance the compound's in vivo lifetime. nih.gov Each replacement, however, will have different electronic and hydrogen bonding properties, which can impact target affinity and selectivity. drughunter.com

The diazepane ring can also be replaced with other cyclic amines, such as piperazine (B1678402). This change can significantly affect the conformational flexibility and basicity of the molecule. For instance, in one study, compounds with a diazepane ring showed up to a 10-fold increase in inhibitory activity compared to their piperazine counterparts. acs.org This was attributed to the different conformational preferences of the seven-membered ring, allowing for optimal interactions with the target protein. acs.org

| Original Moiety | Bioisosteric Replacement | Potential Pharmacological Implication |

|---|---|---|

| Carboxamide | Carbothioamide | Increased metabolic stability, altered hydrogen bonding nih.gov |

| Carboxamide | 1,2,3-Triazole | Improved metabolic stability, acts as an amide surrogate nih.gov |

| Diazepane | Piperazine | Altered conformational flexibility and basicity, potentially lower activity acs.org |

Lead Optimization Strategies (e.g., hit-to-lead acceleration, combinatorial chemistry, parallel synthesis for lead generation).acs.orgwikipedia.orgupmbiomedicals.com

The transition from a "hit" to a "lead" compound requires a focused and efficient optimization process. wikipedia.org For this compound scaffolds, a combination of modern medicinal chemistry strategies can accelerate this phase. High-throughput medicinal chemistry, coupled with computational modeling, allows for the rapid synthesis and evaluation of new analogs. acs.org

Preclinical ADME Optimization for Drug Discovery (e.g., metabolic stability, solubility characteristics relevant to lead optimization).acs.orgpatsnap.comnih.gov

Early consideration of absorption, distribution, metabolism, and excretion (ADME) properties is critical for the success of any drug discovery program. nih.gov For lead compounds based on the this compound scaffold, optimizing ADME profiles is a key aspect of lead optimization.

Metabolic stability is a primary concern. The carboxamide bond can be a site of metabolic cleavage, and bioisosteric replacements are one strategy to address this. drughunter.com In vitro assays using liver microsomes or hepatocytes can provide valuable data on the metabolic fate of new analogs. nih.gov

Solubility is another important parameter that influences oral bioavailability. The this compound scaffold has features that can be modified to improve solubility. For example, the basic nitrogen atoms of the diazepane ring can be protonated at physiological pH, which can enhance aqueous solubility. acs.org Fine-tuning the lipophilicity of the cyclohexyl substituents is also a common strategy to achieve a balance between solubility and permeability. patsnap.com Early assessment and optimization of these ADME properties are essential to ensure that a potent and selective compound can also become a successful drug. nih.gov

Future Directions and Research Gaps for N Cyclohexyl 1,4 Diazepane 1 Carboxamide Research

Emerging Synthetic Methodologies for Complex and Stereoselective N-cyclohexyl-1,4-diazepane-1-carboxamide Analogues

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Consequently, the development of synthetic methods that allow for precise control over stereochemistry is paramount. For this compound, future synthetic efforts will likely move beyond traditional approaches to embrace more sophisticated and efficient strategies for generating structurally complex and stereochemically pure analogues.

Key emerging methodologies include:

Domino Reactions: These processes, also known as tandem or cascade reactions, involve the formation of multiple chemical bonds in a single synthetic operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid construction of molecular complexity from simple starting materials. dntb.gov.ua The application of domino processes, such as an aminoarylation or aminoazidation, could provide a streamlined route to novel, functionalized diazepine (B8756704) cores. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis has become an indispensable tool in modern organic synthesis. mdpi.com Advanced applications, such as stereoselective carboamination, could be employed to construct the diazepine ring with high control over the spatial arrangement of substituents. mdpi.com These methods tolerate a wide range of functional groups, enabling the synthesis of diverse libraries of analogues for structure-activity relationship (SAR) studies.

Multicomponent Reactions (MCRs): MCRs bring together three or more reactants in a one-pot synthesis to form a product that incorporates structural features from each starting material. researchgate.net This strategy is highly convergent and ideal for generating chemical diversity. Designing MCRs for the synthesis of this compound analogues could significantly accelerate the discovery of new bioactive compounds.

These advanced synthetic techniques will be crucial for accessing novel chemical space and creating analogues with improved potency, selectivity, and pharmacokinetic properties.

| Synthetic Methodology | Description | Potential Application to this compound |

| Domino Reactions | Multiple bond-forming reactions occur in a single step without isolating intermediates. dntb.gov.ua | Rapid assembly of the core 1,4-diazepane structure with appended functionalities. |

| Stereoselective Catalysis | Use of chiral catalysts to control the formation of specific stereoisomers. | Precise synthesis of enantiomerically pure analogues to probe stereospecific biological interactions. mdpi.comimtm.cz |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form a complex product. researchgate.net | Efficient generation of diverse libraries of analogues by varying the input components. |

| Flow Chemistry | Chemical reactions are run in a continuously flowing stream rather than in a batch. | Improved reaction control, safety, and scalability for the synthesis of lead candidates. |

Advanced Computational Approaches in this compound Research (e.g., machine learning, artificial intelligence in drug design)

The integration of computational methods, particularly artificial intelligence (AI) and machine learning (ML), is revolutionizing drug discovery. acs.org These technologies can process vast datasets to identify patterns and make predictions that are beyond the scope of human intuition, thereby accelerating the design-make-test-analyze cycle. acs.org

Future research on this compound will greatly benefit from:

AI-Driven de novo Design: AI algorithms can "learn" the principles of chemical bonding and molecular interactions from existing chemical databases. desertsci.com This knowledge can then be used to generate novel molecular structures, including new diazepane derivatives, that are optimized for binding to a specific biological target.

Machine Learning for Property Prediction: ML models can be trained to predict the physicochemical and biological properties of molecules, such as solubility, permeability, metabolic stability, and bioactivity (QSAR). nih.gov This allows for the in silico screening of virtual libraries of this compound analogues, prioritizing the most promising candidates for synthesis and experimental testing.

Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms and molecules over time, providing detailed insights into the dynamic interactions between a ligand and its protein target. nih.gov MD simulations can help to elucidate the binding mechanism of this compound at an atomic level and rationalize the activity of different analogues.

Quantum Mechanics (QM) Methods: Techniques like Density Functional Theory (DFT) can be used to calculate the electronic properties of molecules with high accuracy. nih.gov This can help in understanding reactivity, molecular electrostatic potential, and other fundamental properties that govern intermolecular interactions.

By combining these computational approaches, researchers can adopt a more rational and data-driven strategy for designing the next generation of this compound-based therapeutics. emanresearch.orgnih.gov

| Computational Method | Purpose in Drug Discovery | Relevance for Diazepane Research |

| Machine Learning (ML) / AI | Predict bioactivity, toxicity, and pharmacokinetic profiles; generate novel molecular structures. nih.govnih.gov | To prioritize the synthesis of analogues with a higher probability of success and to explore new chemical space. acs.orgdesertsci.com |

| Molecular Docking | Predict the preferred binding orientation of a ligand to its target protein. emanresearch.org | To screen virtual libraries of diazepane derivatives against known and novel biological targets. |

| Molecular Dynamics (MD) | Simulate the physical movements of atoms and molecules to study ligand-target stability and interactions. nih.gov | To understand the binding mechanism and conformational changes of this compound within a target's active site. |

| Density Functional Theory (DFT) | Analyze the electronic structure and distribution within a molecule. nih.gov | To gain a fundamental understanding of the molecule's reactivity and interaction potential. |

Novel Target Discovery and Deeper Mechanistic Elucidation for this compound

A critical gap in the current understanding of this compound is the full spectrum of its biological targets and the precise molecular mechanisms through which it exerts its effects. While initial studies may point towards a particular target class, such as sigma receptors or other CNS proteins, a comprehensive profiling is necessary. nih.gov

Future research should focus on:

Unbiased Target Identification: Techniques such as chemical proteomics and thermal proteome profiling can be used to identify the direct binding partners of this compound in a cellular context. This involves creating a chemical probe version of the molecule to "fish" for its targets within a complex mixture of cellular proteins.

Phenotypic Screening: This approach involves testing the compound across a wide range of cell-based assays that measure different cellular behaviors (e.g., proliferation, apoptosis, differentiation). Hits from these screens can provide clues about the compound's mechanism of action and point towards potential therapeutic applications.

Structural Biology: Obtaining a high-resolution crystal structure of this compound or its analogues bound to a protein target provides the ultimate mechanistic insight. This structural information can definitively confirm the binding mode and guide the rational design of more potent and selective inhibitors.

Deeper mechanistic understanding will not only validate the therapeutic hypothesis but also potentially reveal novel biology and open up new indications for this class of compounds.

Development of Advanced Preclinical Disease Models for Specific Therapeutic Areas (e.g., rare diseases, specific cancer types, infectious diseases)

The translation of promising laboratory findings into clinical success is a major challenge in drug development. A key reason for this is the poor predictive power of traditional preclinical models, such as immortalized cancer cell lines grown in a 2D monolayer. To better predict how this compound and its analogues will perform in human patients, more sophisticated and clinically relevant models are required.

Future research should utilize:

Patient-Derived Organoids (PDOs): These are three-dimensional cultures grown from a patient's own tissue (e.g., a tumor) that closely recapitulate the complex architecture and heterogeneity of the original tissue. nih.gov Testing diazepane derivatives on a panel of PDOs could provide a powerful platform for predicting patient-specific responses, particularly in oncology.

Patient-Derived Xenografts (PDXs): In this model, tissue from a patient's tumor is implanted into an immunodeficient mouse. nih.gov The tumor grows in a more physiologically relevant in vivo environment, making PDX models a valuable tool for evaluating the efficacy of drug candidates before human clinical trials.

Zebrafish Avatars: Zebrafish larvae are increasingly being used as a rapid and scalable in vivo model for personalized medicine. nih.gov Patient tumor cells can be implanted into the larvae, creating "avatars" that can be used to screen multiple drugs quickly.

Specialized Infectious Disease Models: For exploring the potential of diazepane derivatives against infectious agents, advanced models that better mimic human infection are needed. nih.gov This could include co-culture systems, organoid models of infected tissues, or specific animal models that are more representative of human disease pathogenesis.

The adoption of these advanced models will be critical for de-risking the clinical development of this compound analogues and for advancing the principles of precision medicine in therapeutic areas such as rare cancers or drug-resistant infections. cabidigitallibrary.orgresearchgate.net

| Therapeutic Area | Advanced Preclinical Model | Purpose |

| Specific Cancer Types | Patient-Derived Organoids (PDOs) | To test drug efficacy on 3D cultures that mimic the patient's tumor heterogeneity. nih.gov |

| Patient-Derived Xenografts (PDXs) | To evaluate anti-tumor activity in a more complex in vivo mammalian system. nih.gov | |

| Rare Diseases | Genetically Engineered Mouse Models (GEMMs) | To model the specific genetic mutations that cause a particular rare disease. |

| Induced Pluripotent Stem Cells (iPSCs) | To create patient-specific cell types (e.g., neurons) for disease modeling and drug screening. | |

| Infectious Diseases | Organ-on-a-chip Models | To mimic the physiological environment of an infected human organ. |

| Humanized Mouse Models | To study pathogens that are specific to humans in an in vivo setting. |

Q & A

Q. What are the optimal synthetic routes for N-cyclohexyl-1,4-diazepane-1-carboxamide?

The synthesis typically involves coupling reactions and protective group strategies. For example, tert-butyl homopiperazine-1-carboxylate can be coupled with carboxylic acid derivatives (e.g., 3-cyclopentylpropanoic acid) using amide coupling reagents or acid chlorides, followed by BOC deprotection with HCl. Urea coupling with isocyanates (e.g., 1-butyl-4-isocyanatobenzene) in the presence of triphosgene is another critical step. Purification via preparative HPLC ensures high yields (e.g., 45–77%) .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Key methods include:

- NMR spectroscopy : For verifying molecular connectivity and stereochemistry.

- Mass spectrometry (MS) : To confirm molecular weight via [M+H]+ ion analysis.

- HPLC : For purity assessment, particularly using reverse-phase columns and UV detection.

- X-ray crystallography : To resolve ambiguities in stereochemical configurations .

Q. How can researchers assess the stability of this compound under physiological conditions?

Stability studies involve:

- pH-dependent degradation assays : Monitoring decomposition in buffers (pH 1–9) at 37°C.

- LC-tandem MS : Quantifying intact compound and metabolites in plasma/urine matrices.

- Forced degradation studies : Exposure to heat, light, and oxidizing agents to identify degradation pathways .

Advanced Research Questions

Q. What biological mechanisms underlie the antiproliferative effects of this compound in cancer models?

The compound may deplete intracellular polyamines (e.g., spermine) by inhibiting biosynthetic enzymes like ornithine decarboxylase. This disrupts cancer cell proliferation by inducing oxidative stress and apoptosis. In vitro studies using breast cancer cell lines (e.g., MCF-7) show dose-dependent growth inhibition (IC₅₀ ~10–50 μM) .

Q. How can computational tools aid in retrosynthetic planning for this compound derivatives?

AI-driven platforms (e.g., Template_relevance models) leverage databases like Reaxys and PISTACHIO to predict feasible routes. Key parameters include precursor scoring (relevance heuristic) and one-step synthesis optimization. For example, coupling cyclohexanecarboxamide intermediates with diazepane scaffolds can be prioritized based on bond dissociation energies and steric compatibility .

Q. What strategies resolve contradictions in pharmacokinetic data across preclinical studies?

Conflicting data (e.g., bioavailability discrepancies) require:

- Iterative validation : Repeating assays under standardized conditions (e.g., fixed dosing, controlled diet).

- Mixed-methods analysis : Combining LC-MS pharmacokinetic profiling with in silico ADMET predictions.

- Cohort stratification : Accounting for interspecies metabolic differences (e.g., cytochrome P450 activity in rodents vs. primates) .

Q. How are structure-activity relationships (SAR) optimized for this compound derivatives?

SAR optimization involves:

- Substituent variation : Modifying the cyclohexyl group to enhance lipophilicity or target binding.

- Urea/amide bioisosteres : Replacing the carboxamide with sulfonamide or thiourea to improve metabolic stability.

- In vitro bioassays : Screening derivatives against disease-specific targets (e.g., CB2 receptors for neurodegenerative applications) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.